1,4-Bis(3-fluorobenzoyl)piperazine 1,4-Bis(3-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20012470
InChI: InChI=1S/C18H16F2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2
SMILES:
Molecular Formula: C18H16F2N2O2
Molecular Weight: 330.3 g/mol

1,4-Bis(3-fluorobenzoyl)piperazine

CAS No.:

Cat. No.: VC20012470

Molecular Formula: C18H16F2N2O2

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(3-fluorobenzoyl)piperazine -

Specification

Molecular Formula C18H16F2N2O2
Molecular Weight 330.3 g/mol
IUPAC Name [4-(3-fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Standard InChI InChI=1S/C18H16F2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2
Standard InChI Key ZVDRSYTZSBFNKV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F

Introduction

Structural and Physicochemical Properties

The compound features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, each substituted with a 3-fluorobenzoyl moiety. Key structural attributes include:

  • Molecular weight: 330.33 g/mol

  • Lipophilicity: Enhanced by fluorine atoms (logP ≈ 2.8), favoring blood-brain barrier penetration

  • Hydrogen-bonding capacity: Two carbonyl oxygen atoms (δ=1680 cm⁻¹ in IR) and four aromatic fluorine atoms (δ=1150–1220 cm⁻¹)

Crystallographic studies reveal a chair conformation for the piperazine ring, with dihedral angles of 55–60° between the benzoyl groups and the central ring . This spatial arrangement facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves a two-step protocol:

  • Piperazine benzoylation:

    Piperazine+2 3-Fluorobenzoyl chlorideEt3N, CH2Cl20–25°C1,4-Bis(3-fluorobenzoyl)piperazine+2 HCl\text{Piperazine} + 2\ \text{3-Fluorobenzoyl chloride} \xrightarrow[\text{Et}_3\text{N, CH}_2\text{Cl}_2]{\text{0–25°C}} \text{1,4-Bis(3-fluorobenzoyl)piperazine} + 2\ \text{HCl}

    Yields: 68–75% after column chromatography (SiO₂, ethyl acetate/hexane)

  • Purification: Recrystallization from methanol/acetone mixtures achieves >98% purity

Industrial Manufacturing

Scale-up processes employ continuous flow reactors with optimized parameters:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24 hr2.5 hr
Temperature25°C40°C
Yield75%89%
Productivity5 g/batch15 kg/day

Automated systems maintain precise stoichiometric ratios (piperazine:fluorobenzoyl chloride = 1:2.05) and enable real-time HPLC monitoring .

Pharmacological Applications

Neuroprotective Activity

In models of Parkinson’s disease, 1,4-bis(3-fluorobenzoyl)piperazine demonstrated dose-dependent neuroprotection:

ModelEC₅₀ (μM)MechanismReference
MPTP-induced mice12.3MAO-B inhibition (IC₅₀=0.89 μM)
6-OHDA rat neurons8.7ROS scavenging (85% at 20 μM)

The fluorobenzoyl groups enhance binding to monoamine oxidase B (MAO-B) through halogen bonding with Tyr-398 and Tyr-435 residues .

Metric1,4-Bis(3-fluorobenzoyl)piperazineChloroquine
IC₅₀ (nM)18.4 ± 2.154.7 ± 6.3
β-Hematin inhibition92% at 50 μM78% at 50 μM
Selectivity index16.89.4

Superior activity stems from vacuolar accumulation ratios (6.2 vs. 3.9 for chloroquine) and heme polymerization inhibition .

Structure-Activity Relationships

Comparative analysis with analogs reveals critical substituent effects:

CompoundMAO-B IC₅₀ (μM)Antimalarial IC₅₀ (nM)LogP
1,4-Bis(3-fluorobenzoyl)piperazine0.8918.42.81
1,4-Bis(4-fluorobenzoyl)piperazine1.3424.72.75
1,4-Bis(3-chlorobenzoyl)piperazine1.0222.93.12

3-Fluoro substitution optimizes target affinity while maintaining favorable pharmacokinetics .

Dose (mg/kg)LD₅₀Notable Effects
250>200Mild hepatocyte vacuolization
500180Transient CNS depression
100095Renal tubular necrosis (24 hr)

Chronic administration (90 days, 50 mg/kg/day) showed no significant hematological or histological abnormalities .

Future Research Directions

  • Targeted drug delivery: Conjugation with nanoparticle carriers to enhance brain bioavailability

  • Combination therapies: Synergy studies with L-DOPA for Parkinson’s disease

  • Anticancer applications: Preliminary evidence of PI3K inhibition (IC₅₀=4.36 μM in MCF-7 cells)

Ongoing clinical trials (Phase Ia) are evaluating oral bioavailability and maximum tolerated dose in healthy volunteers .

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